

Preclinical Efficacy of SLC-391: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: **SLC-391**

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An In-depth Guide to the Preclinical Profile of a Novel AXL Inhibitor

SLC-391 is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.^[1] Preclinical investigations have demonstrated its anti-tumor activity in a variety of cancer models, both as a monotherapy and in combination with other anticancer agents, highlighting its potential as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical efficacy data for **SLC-391**, tailored for researchers, scientists, and drug development professionals.

In Vitro Potency and Cellular Effects

SLC-391 exhibits high potency with a single-digit nanomolar IC₅₀ value against AXL kinase.^[1] Studies have shown that acute myeloid leukemia (AML) cells with elevated expression of GAS6 (the ligand for AXL) and AXL are two to three times more sensitive to **SLC-391**.^[2] In vitro, treatment with **SLC-391** has been shown to decrease the phosphorylation of AXL at tyrosine 779, as well as downstream signaling molecules such as AKT at serine 473 and ERK at threonine 202/tyrosine 204 in AML cells in a dose-dependent manner.^[2]

While a comprehensive table of IC₅₀ values across a broad panel of cancer cell lines is not publicly available, the existing data underscores the targeted potency of **SLC-391** against cancers with a dependency on AXL signaling.

In Vivo Efficacy in Preclinical Models

The anti-tumor efficacy of **SLC-391** has been demonstrated in various preclinical animal models, including those for non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[\[1\]](#)[\[3\]](#)

A notable study in a CT-26 syngeneic mouse model of colon carcinoma provides specific insights into the in vivo activity of **SLC-391** and its interplay with the immune system.

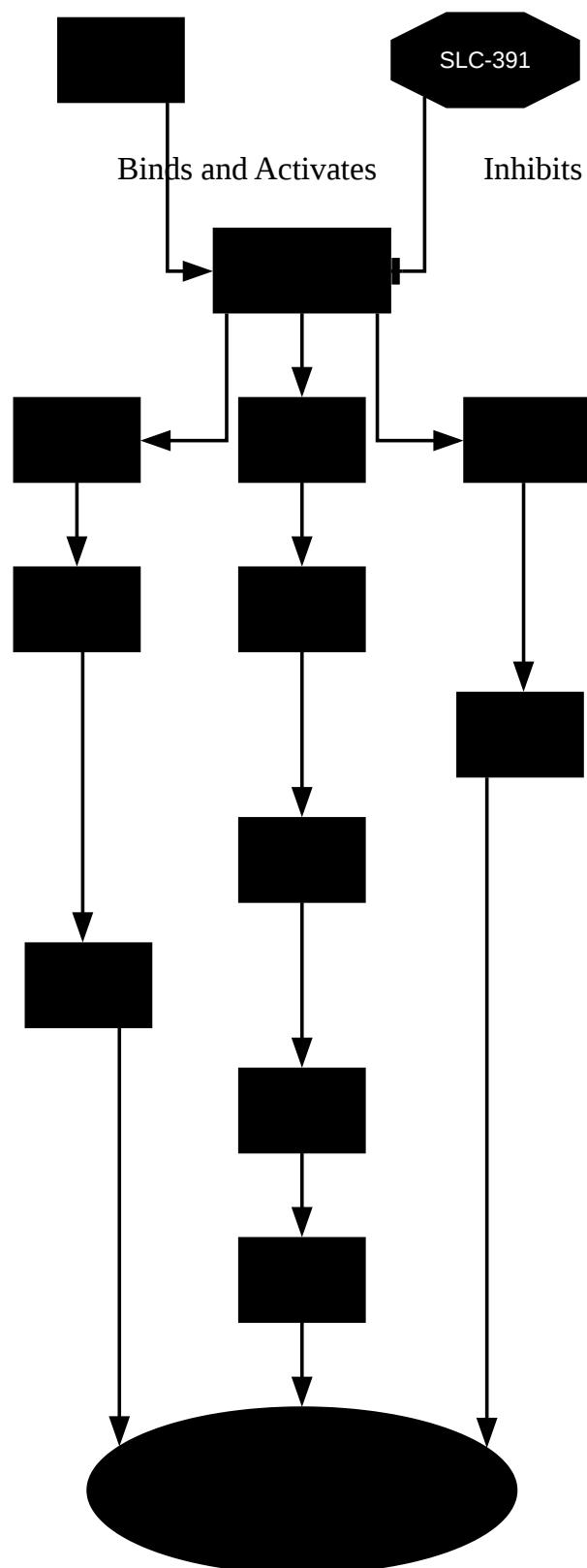
Treatment Group	Dosage and Administration	Tumor Growth Inhibition (TGI)	Key Observations
SLC-391	50 mg/kg, p.o.	37%	Increased number of NK cells, higher M1/M2 macrophage ratio, and increased CD8+ T/Treg ratio in the tumor microenvironment. [4]
anti-PD-1 Antibody	Not specified	27%	Delayed tumor growth. [4]
SLC-391 + anti-PD-1 Antibody	Not specified	Synergistic	Dramatically prolonged overall survival compared to vehicle control. [4]

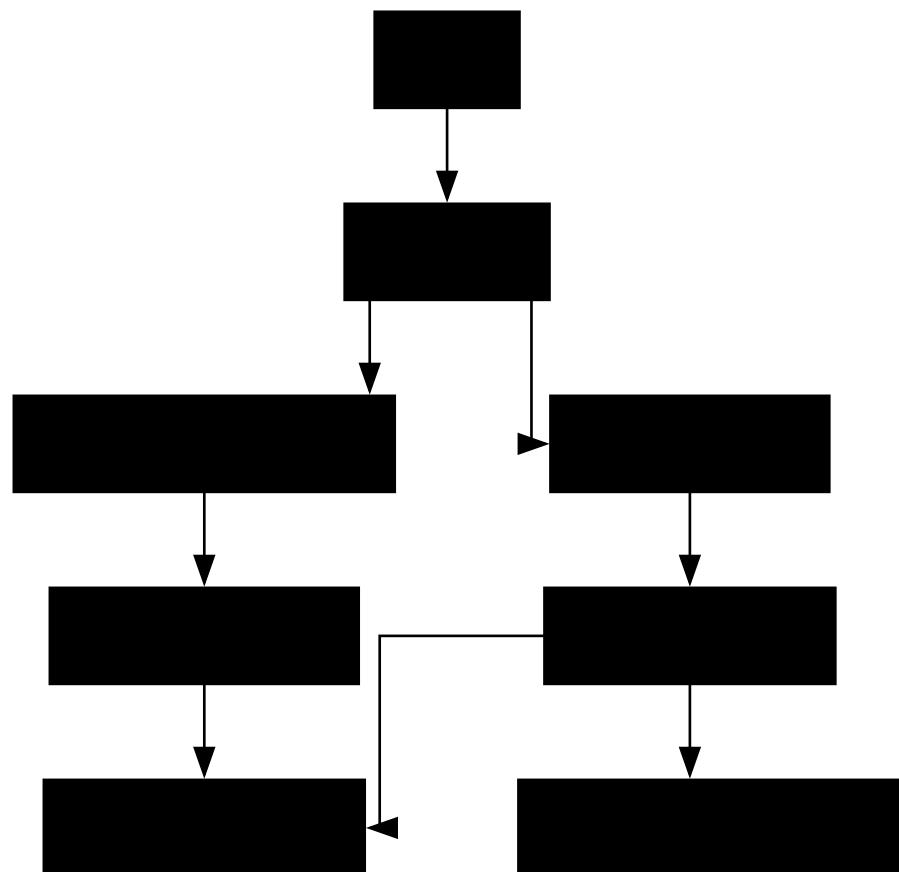
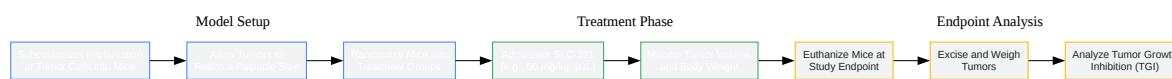
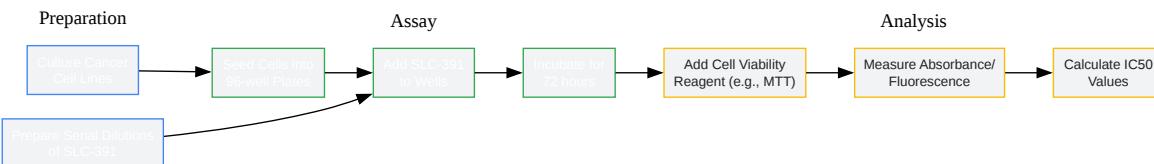
These findings suggest that **SLC-391** not only directly inhibits tumor growth but also modulates the tumor microenvironment to be more responsive to immunotherapy.

Mechanism of Action: AXL Signaling Pathway

SLC-391 exerts its anti-tumor effects by inhibiting the AXL receptor tyrosine kinase. AXL activation, typically through its ligand GAS6, triggers a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion. The primary pathways affected by AXL signaling include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT

pathways.^[5]^[6]^[7]^[8]^[9] By blocking the initial phosphorylation of AXL, **SLC-391** effectively shuts down these pro-tumorigenic signals.





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References

- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial: NCT03990454 - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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